Product packaging for 4-Ethynyl-2-fluoro-5-methylpyridine(Cat. No.:)

4-Ethynyl-2-fluoro-5-methylpyridine

Cat. No.: B13127861
M. Wt: 135.14 g/mol
InChI Key: JJUFHELSWWPBGI-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-5-methylpyridine is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B13127861 4-Ethynyl-2-fluoro-5-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

4-ethynyl-2-fluoro-5-methylpyridine

InChI

InChI=1S/C8H6FN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3

InChI Key

JJUFHELSWWPBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C#C)F

Origin of Product

United States

The Pyridine Scaffold: a Privileged Structure in Chemistry

Pyridine-based ring systems are one of the most pervasive heterocyclic scaffolds in the fields of organic and medicinal chemistry. nih.govresearchgate.net As an isostere of benzene, the pyridine (B92270) ring—a six-membered aromatic ring containing one nitrogen atom—is a fundamental component in a multitude of natural products, pharmaceuticals, and functional materials. rsc.org Its nitrogen atom imparts unique properties, including acting as a hydrogen bond acceptor and a basic center, which can be crucial for molecular interactions and enhancing the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net

The versatility of the pyridine nucleus allows for extensive functionalization, making it a cornerstone in drug discovery. enpress-publisher.com This adaptability has led to the development of a wide array of therapeutic agents across numerous disease areas. nih.govresearchgate.net The U.S. FDA database includes dozens of approved pharmaceuticals built upon pyridine or its derivatives, highlighting the scaffold's clinical significance. nih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Scaffold

Drug NameTherapeutic Area
IsoniazidTuberculosis
Abiraterone Acetate (B1210297)Prostate Cancer
CrizotinibCancer
PiroxicamAnti-inflammatory (NSAID)
RoflumilastCOPD

This table showcases a selection of drugs where the pyridine core is a key structural feature, demonstrating its broad applicability in medicine. nih.gov

The Strategic Role of Ethynyl and Fluoro Groups

The utility of a core scaffold like pyridine (B92270) is greatly enhanced by the strategic placement of specific substituents. In 4-Ethynyl-2-fluoro-5-methylpyridine (B6249600), the ethynyl (B1212043) and fluoro groups are not arbitrary additions; they are chosen for the distinct and powerful properties they confer upon the molecule.

The Ethynyl Group: A Versatile Functional Handle

The ethynyl group (–C≡CH) is a highly versatile and reactive moiety in organic synthesis. Its linear geometry and electron-rich triple bond make it a key participant in a variety of powerful carbon-carbon bond-forming reactions. Most notably, it is a cornerstone of the Sonogashira cross-coupling reaction, a reliable method for linking terminal alkynes with aryl or vinyl halides. mdpi.combeilstein-journals.org This reaction is fundamental for constructing more complex, conjugated molecular architectures from simple precursors. nih.gov

Furthermore, the ethynyl group is the quintessential functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the easy and robust linking of molecular fragments, a technique widely used in drug discovery, bioconjugation, and materials science. nih.gov The ability of the ethynyl group to serve as a stable, yet reactive, handle for subsequent chemical modifications makes it an invaluable tool for molecular design. nih.gov

The Fluoro Substituent: A Master of Modulation

The incorporation of fluorine into organic molecules has become a dominant strategy in modern medicinal chemistry. nih.govnih.gov Despite its simple nature as a single atom, fluorine's high electronegativity and small size allow it to exert profound effects on a molecule's properties without adding significant steric bulk. benthamscience.comvictoria.ac.nz

Judicious placement of a fluorine atom can:

Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, prolonging the drug's half-life. wikipedia.org

Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen, which can be critical for optimizing a drug's absorption and distribution profile. nih.govvictoria.ac.nz

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing the potency of a lead compound. nih.govbenthamscience.com

Improve Membrane Permeability: The lipophilic nature of the carbon-fluorine bond can enhance a molecule's ability to cross cell membranes. nih.govwikipedia.org

Table 2: Influence of Key Substituents on Molecular Properties

SubstituentKey Synthetic Reaction(s)Common Effects on Physicochemical Properties
Ethynyl (–C≡CH) Sonogashira Coupling, Azide-Alkyne Cycloaddition ("Click" Chemistry)Provides structural rigidity; acts as a versatile synthetic handle for elaboration. mdpi.comnih.gov
Fluoro (–F) Nucleophilic/Electrophilic FluorinationIncreases metabolic stability, modulates pKa, enhances binding affinity, improves lipophilicity. nih.govnih.govwikipedia.org

Rationale for Research on 4 Ethynyl 2 Fluoro 5 Methylpyridine

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of complex molecules like this compound. wikipedia.org

The Sonogashira reaction is a widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly relevant for the introduction of the ethynyl (B1212043) group onto the pyridine ring. The synthesis of this compound can be achieved by the Sonogashira coupling of a suitable 4-halo-2-fluoro-5-methylpyridine derivative with a protected or terminal alkyne.

The reaction is typically catalyzed by a palladium(0) complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide. numberanalytics.comwalisongo.ac.id An amine base, for instance, triethylamine (B128534) or diisopropylamine, is also required. numberanalytics.com The reaction conditions are generally mild, which allows for a broad substrate scope and functional group tolerance. wikipedia.org

For the synthesis of this compound, the starting material would be a 4-substituted-2-fluoro-5-methylpyridine where the substituent at the 4-position is a good leaving group for the palladium-catalyzed coupling, such as iodine or bromine. The choice of the aryl halide substrate significantly influences the reactivity of the catalytic system. wikipedia.org

A general representation of the Sonogashira reaction for this synthesis is depicted below:

Scheme 1: General Sonogashira Coupling for the Synthesis of this compound

      F           X                F           C≡CR
      |          /                |          /
  Me--C--C--C--C         +      HC≡CR    ->    Me--C--C--C--C
     ||  ||  |  |                        ||  ||  |  |
     CH--N--C--CH                       CH--N--C--CH
           /                                /
          H                                H
(X = I, Br)

Table 1: Key Components and Conditions for Sonogashira Coupling

Component Example Role
Palladium Catalyst Pd(PPh₃)₂Cl₂ Main catalyst for C-C bond formation. walisongo.ac.id
Copper Co-catalyst CuI Facilitates the reaction. numberanalytics.com
Base Triethylamine Neutralizes the hydrogen halide formed. numberanalytics.com
Solvent DMF, THF Provides the reaction medium. acs.org
Alkyne Source Trimethylsilylacetylene Provides the ethynyl group.
Starting Material 4-Bromo-2-fluoro-5-methylpyridine The pyridine scaffold. ambeed.com

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for synthesizing complex molecules. Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules, like pharmaceuticals, at a late stage of the synthesis. cancer.gov This approach can be used to create a diverse range of analogues from a common intermediate. nih.gov

For this compound, regioselective functionalization would involve the selective introduction of the ethynyl group at the C4 position. This can be challenging due to the presence of multiple reactive sites on the pyridine ring. cancer.gov However, by carefully choosing the reaction conditions and catalysts, high regioselectivity can be achieved.

Late-stage diversification of this compound could involve further modification of the ethynyl group or other positions on the pyridine ring. For example, the terminal alkyne can be used in subsequent coupling reactions to introduce a wide variety of substituents. This allows for the rapid generation of a library of compounds for screening in drug discovery programs. nih.govnih.gov

Directed Functionalization of the Pyridine Heterocycle

Directed functionalization strategies utilize a directing group to control the regioselectivity of a reaction. This is a powerful technique for the synthesis of highly substituted pyridines. clockss.org

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this approach, a directing metalation group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, forming a lithiated intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups. researchgate.net

For the pyridine core of this compound, a suitable directing group would be required to direct lithiation to the desired position. The fluorine atom at the C2 position can influence the acidity of the adjacent protons, potentially directing lithiation. However, the use of a stronger directing group might be necessary to achieve high regioselectivity. clockss.org Common directing groups for pyridine lithiation include amides, carbamates, and methoxy (B1213986) groups. harvard.edu The choice of the lithium reagent, such as n-butyllithium, sec-butyllithium, or lithium diisopropylamide (LDA), and the reaction temperature are critical for the success of the reaction. clockss.org

Table 2: Reagents for Directed Lithiation

Reagent Function
Directing Metalation Group (DMG) Directs the deprotonation to the ortho position. wikipedia.org
Organolithium Reagent (e.g., n-BuLi) Acts as a strong base to deprotonate the ring. harvard.edu

Halogenation and alkylation are fundamental transformations in organic synthesis that can be used to modify the pyridine core. To synthesize this compound, a key intermediate is a 4-halo-2-fluoro-5-methylpyridine. This can be prepared through regioselective halogenation of 2-fluoro-5-methylpyridine. sigmaaldrich.comtcichemicals.com Various halogenating agents can be employed, and the reaction conditions can be tuned to favor substitution at the C4 position.

Alkylation of the pyridine ring can be more challenging due to the electron-deficient nature of the pyridine nucleus. However, methods for the direct alkylation of pyridines have been developed. acs.org For the synthesis of analogues of this compound, alkyl groups could be introduced at various positions on the ring, either before or after the introduction of the ethynyl group.

Radical coupling and photochemical methods offer alternative approaches for the functionalization of pyridines, particularly for C4-alkylation. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

Photochemical methods can be used to generate pyridinyl radicals, which can then undergo coupling with various radical precursors. nih.govresearchgate.net This approach can provide high regioselectivity for C4-functionalization, diverging from classical Minisci-type reactions which often give a mixture of C2 and C4 products. researchgate.net For instance, a photochemical organocatalytic method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds. nih.govresearchgate.netacs.orgunibo.it

Radical-mediated C-H alkylation of pyridines is another powerful tool. nih.gov These reactions can be initiated by various radical precursors and can lead to the selective introduction of alkyl groups at the C4 position. researchgate.net By identifying suitable activation reagents, both ionic and radical nucleophiles can be used for the C4-alkylation of pyridines. rsc.org

Control of Chemo- and Regioselectivity in Multi-Step Synthesis

The controlled synthesis of polysubstituted pyridines is a formidable challenge in organic chemistry due to the inherent reactivity patterns of the pyridine ring. Achieving the specific substitution pattern of this compound requires careful orchestration of directing group effects and reaction conditions to ensure the desired chemo- and regioselectivity.

The introduction of substituents at the C4 position of a pyridine ring can be particularly challenging. nih.gov Direct C-H functionalization approaches, such as the Minisci reaction, often yield mixtures of regioisomers when multiple positions are available for radical attack. nih.gov To overcome this, a common strategy involves the use of a blocking group to direct functionalization to a specific site. For instance, a maleate-derived blocking group can be employed to selectively activate the C4 position for Minisci-type alkylation, which can then be removed in a subsequent step. nih.gov

Another approach to achieving high regioselectivity involves the functionalization of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, activating the C2 and C4 positions towards nucleophilic attack and the C2 position towards certain types of alkylation. For example, titanacyclopropanes have been shown to react preferentially with pyridine N-oxides to achieve C2-H alkylation with high regioselectivity. nih.gov While this directs functionalization to the C2 position, it highlights a strategy of modifying the pyridine core to control the position of subsequent reactions.

In the context of synthesizing this compound, a plausible strategy would involve starting with a pre-functionalized pyridine ring where the desired substitution pattern is established early on. The chemo- and regioselectivity are then primarily controlled by the sequence of cross-coupling and functional group interconversion steps. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key reaction for introducing the ethynyl group. libretexts.orgresearchgate.net The selectivity of this reaction is inherently high, as it proceeds specifically at the carbon-halogen bond. The challenge, therefore, lies in the regioselective synthesis of the halogenated pyridine precursor.

Strategy Description Selectivity Control Reference
Blocking GroupsA temporary group is introduced to block a more reactive position, directing subsequent functionalization to the desired site.Excellent regioselectivity for C4 functionalization. nih.gov
Pyridine N-Oxide FunctionalizationThe N-oxide group activates specific positions (C2, C4) for selective reactions like alkylation.High regioselectivity for C2-alkylation with specific reagents. nih.gov
Pre-functionalized PrecursorsSynthesis begins with a pyridine ring already containing some of the required substituents in the correct positions.Regioselectivity is determined by the synthesis of the precursor. innospk.com
Sonogashira CouplingPalladium-catalyzed reaction to introduce the ethynyl group onto a halogenated pyridine.High chemoselectivity for the C-X bond. libretexts.org

Design and Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of this compound is critically dependent on the availability of a suitably functionalized pyridine precursor. The most logical and widely employed strategy involves the Sonogashira coupling of a terminal alkyne with a halogenated 2-fluoro-5-methylpyridine. libretexts.org This retrosynthetic approach simplifies the problem to the synthesis of a key intermediate: a 4-halo-2-fluoro-5-methylpyridine.

A common precursor for this purpose is 2-fluoro-4-iodo-5-methylpyridine (B124746) (CAS No. 153034-94-7). indiamart.com The iodine atom at the C4 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. The synthesis of this intermediate itself can be a multi-step process, often starting from a more readily available picoline derivative. The introduction of the fluorine atom can be achieved through methods such as the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) on an activated precursor. The iodination can then be performed using various electrophilic iodinating agents.

An alternative precursor could be 2-chloro-5-fluoro-4-iodopyridine (B1371920) (CAS No. 884494-49-9). innospk.com This intermediate, while having an additional chloro-substituent, provides a handle for further functionalization if needed, or the chloro group can be retained in the final product if it is a desired feature of an analogue. The synthesis of such highly substituted pyridines often requires a carefully planned sequence of halogenation, nitration, reduction, and diazotization/fluorination reactions.

The other key component for the Sonogashira coupling is the alkyne. For the synthesis of the parent compound, ethynyltrimethylsilane is often used as a stable and easy-to-handle source of the ethynyl group, with the trimethylsilyl (B98337) (TMS) group being removed in a subsequent step. Alternatively, 2-methyl-3-butyn-2-ol (B105114) can be used, with the acetone (B3395972) protecting group being removed under basic conditions. beilstein-journals.org

Precursor/Intermediate CAS Number Role in Synthesis Key Reaction Reference
2-Fluoro-4-iodo-5-methylpyridine153034-94-7Halogenated pyridine for Sonogashira couplingSonogashira Coupling indiamart.com
2-Chloro-5-fluoro-4-iodopyridine884494-49-9Alternative halogenated pyridine precursorSonogashira Coupling innospk.com
Ethynyltrimethylsilane1066-54-2Protected source of the ethynyl groupSonogashira Coupling & Deprotection beilstein-journals.org
2-Methyl-3-butyn-2-ol115-19-5Protected source of the ethynyl groupSonogashira Coupling & Deprotection beilstein-journals.org

Exploration of Alternative Synthetic Routes and Comparative Efficiencies

While the Sonogashira coupling is the benchmark for forming the C(sp2)-C(sp) bond in this compound, research continues to explore more efficient, cost-effective, and sustainable alternatives. Much of this work focuses on modifying the conditions of the Sonogashira reaction itself.

The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org However, the use of copper can sometimes lead to the formation of diynes and other homocoupling byproducts, and the removal of copper salts from the final product can be challenging. This has led to the development of copper-free Sonogashira protocols. organic-chemistry.org These reactions often require the use of specific ligands, such as bulky, electron-rich phosphines (e.g., XPhos), and a suitable base, like tetrabutylammonium (B224687) acetate (B1210297) or piperidine. beilstein-journals.orgorganic-chemistry.org The efficiency of these copper-free methods can be comparable to or even exceed that of the traditional method for certain substrates, particularly in large-scale synthesis where metal contamination is a major concern.

Another area of exploration is the use of alternative catalysts. While palladium complexes with phosphine (B1218219) ligands are common, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts for Sonogashira couplings, sometimes with very low catalyst loadings. libretexts.org The choice of solvent can also significantly impact the reaction efficiency, with solvents like acetonitrile, ethanol, and toluene (B28343) showing good performance in some systems. hes-so.ch

Decarboxylative coupling reactions represent a more fundamental alternative to the Sonogashira reaction. In this approach, an aryl halide is coupled with an alkynyl carboxylic acid, such as propiolic acid, which then undergoes decarboxylation to yield the terminal alkyne. beilstein-journals.org This method avoids the need for a pre-formed terminal alkyne and can be an efficient route to disubstituted alkynes.

Synthetic Route Catalyst System Key Features Potential Advantages Reference
Classical SonogashiraPd(PPh3)4 / CuIWell-established, versatileHigh yields for a broad range of substrates libretexts.org
Copper-Free SonogashiraPd(OAc)2 / XPhosAvoids copper co-catalystReduced byproducts, easier purification beilstein-journals.orgorganic-chemistry.org
NHC-Palladium CatalysisNHC-Pd ComplexHighly active catalystsLow catalyst loadings, good for challenging substrates libretexts.org
Decarboxylative CouplingPd(OAc)2 / SPhosUses alkynyl carboxylic acidsAvoids handling of terminal alkynes beilstein-journals.org

Synthetic Approaches for Radiolabeled Analogues for Research Applications

Radiolabeled analogues of this compound, particularly those containing fluorine-18 (B77423) (18F), are invaluable tools for in vivo imaging studies using Positron Emission Tomography (PET). The short half-life of 18F (109.7 minutes) necessitates rapid and efficient radiosynthetic methods. nih.govacs.org

The most common approach for introducing 18F into an aromatic ring is through nucleophilic aromatic substitution (SNAr). researchgate.net The electron-deficient nature of the pyridine ring makes it amenable to this type of reaction, particularly at the C2 and C4 positions. acs.org For the synthesis of [18F]this compound, a precursor would be required where the C2 position is substituted with a good leaving group.

While a halogen (like chlorine or bromine) can serve as a leaving group, reactions often require harsh conditions. More effective leaving groups for radiofluorination include the nitro (-NO2) or a trimethylammonium (-N+Me3) group. acs.orgresearchgate.net These groups strongly activate the ring towards nucleophilic attack by [18F]fluoride. The general radiosynthesis would involve reacting a precursor, such as 4-ethynyl-5-methyl-2-nitropyridine or a corresponding trimethylammonium salt, with [18F]fluoride that has been activated with a potassium/Kryptofix 2.2.2 complex. researchgate.net

The synthesis of the radiolabeling precursor is a critical step. For example, the nitro-precursor could be synthesized from a corresponding 2-amino-5-methylpyridine (B29535) derivative through diazotization followed by substitution with a nitrite (B80452) salt. The ethynyl group would typically be introduced via a Sonogashira coupling prior to the final radiofluorination step.

Alternative, less common methods for radiofluorination include electrophilic fluorination using [18F]F2 or [18F]acetylhypofluorite, though these methods often suffer from lower specific activity due to the presence of carrier fluorine-19. nih.govacs.org

Radiolabeling Method Precursor Type Key Reagents Characteristics Reference
Nucleophilic Aromatic Substitution (SNAr)2-Nitro- or 2-trimethylammonium-pyridineK[18F]F-K2.2.2High efficiency, high specific activity. Leaving group choice is critical. acs.orgresearchgate.net
Electrophilic FluorinationElectron-rich pyridine derivative[18F]F2, [18F]CH3COOFLess common for this type of system, lower specific activity. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Assignment of Molecular Connectivity and Protonation States

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen atom, as well as the anisotropic effect of the ethynyl group. The methyl protons would likely appear as a singlet, while the acetylenic proton would also present as a singlet, typically in a specific region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would appear in the aromatic region, with their chemical shifts significantly affected by the attached fluorine, methyl, and ethynyl groups. The carbons of the ethynyl group and the methyl group would have characteristic chemical shifts that aid in their definitive assignment. The protonation state of the pyridine nitrogen can be inferred from the changes in the chemical shifts of the adjacent protons and carbons upon acidification of the sample.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 160
Methyl (CH₃)2.0 - 2.515 - 25
Acetylenic CH3.0 - 3.575 - 95
Pyridine C-F-155 - 165 (d, ¹JCF)
Pyridine C-CH₃-130 - 145
Pyridine C-C≡CH-115 - 125
Pyridine C-N-140 - 155
Acetylenic C-H-70 - 80

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Analysis

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of the pyridine ring, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, specifically showing correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic CH, methyl, and acetylenic groups to their corresponding carbon signals.

Conformational Analysis using ³JHH and ³JHF NMR Coupling Constants

The conformation of the molecule, particularly with respect to the orientation of the substituents, can be investigated by analyzing the through-bond scalar coupling constants (J-coupling). The magnitude of the three-bond proton-proton coupling constant (³JHH) between the aromatic protons provides information about their relative positions on the pyridine ring.

Furthermore, the three-bond proton-fluorine coupling constant (³JHF) between the fluorine atom at the 2-position and the proton at the 3-position (if present) or other nearby protons would provide valuable conformational insights. The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship. Analysis of these coupling constants allows for a detailed understanding of the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The C-F stretch would be expected to produce a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present in the fingerprint region.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While the C-F stretch is strong in the IR, it is typically weak in the Raman spectrum. Conversely, the C≡C triple bond stretch, which can be weak in the IR, often gives a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of the ethynyl group. The symmetric breathing vibrations of the pyridine ring are also often prominent in the Raman spectrum. By combining both FTIR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Acetylenic C-H Stretch~3300~3300
Aromatic C-H Stretch3000 - 31003000 - 3100
Methyl C-H Stretch2850 - 30002850 - 3000
C≡C Stretch2100 - 21402100 - 2140
Aromatic C=C/C=N Stretch1400 - 16001400 - 1600
C-F Stretch1000 - 1400Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing of this compound in the solid state.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed.

The analysis of this diffraction data would yield the precise coordinates of each atom (carbon, hydrogen, nitrogen, and fluorine) in the crystal lattice. This allows for the accurate determination of:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-F, C≡C, and C-H bonds).

Bond angles: The angles formed between three connected atoms, defining the molecule's geometry.

Torsion angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the methyl and ethynyl groups relative to the pyridine ring.

This detailed structural information would confirm the molecule's connectivity and provide a foundational model for computational studies and for understanding its chemical reactivity.

Analysis of Intermolecular Interactions: Hydrogen and Halogen Bonding Networks

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, single-crystal X-ray diffraction data would be crucial for identifying and characterizing these interactions.

Hydrogen Bonding: The terminal hydrogen of the ethynyl group could potentially act as a hydrogen bond donor, forming interactions with the nitrogen atom or the fluorine atom of a neighboring molecule. The geometry and distances of these C-H···N or C-H···F interactions would be precisely measured.

Halogen Bonding: The fluorine atom on the pyridine ring could participate in halogen bonding, acting as a halogen bond donor to an electron-rich atom on an adjacent molecule. The C-F···X angle (where X is a nucleophilic atom) and the distance would reveal the presence and strength of such interactions.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The analysis would determine the distance between the rings and their relative orientation (e.g., parallel-displaced or T-shaped).

Understanding these networks is critical for predicting the material's physical properties, such as melting point, solubility, and crystal morphology.

Characterization of Supramolecular Architectures and Crystal Packing

The culmination of the intermolecular interactions described above results in a specific three-dimensional arrangement known as the supramolecular architecture or crystal packing. The crystallographic data would allow for a detailed visualization and analysis of how individual molecules of this compound assemble into a larger, ordered structure. This would reveal any repeating motifs, layers, or channels within the crystal lattice, which are fundamental to the field of crystal engineering and the design of new materials with desired properties.

Electronic Absorption and Emission Spectroscopy for Photophysical Studies

Electronic spectroscopy probes the interaction of molecules with light, providing information about their electronic structure and what happens after they absorb energy.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy would be used to identify the electronic transitions within this compound. A solution of the compound would be placed in a spectrophotometer, and the amount of light absorbed at different wavelengths in the ultraviolet and visible regions would be measured.

The resulting spectrum would show one or more absorption bands, each corresponding to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this molecule, one would expect to observe π-π* transitions associated with the pyridine ring and the ethynyl group. The position of the absorption maxima (λ_max) and the intensity of the absorption (molar absorptivity, ε) would be key parameters obtained from this experiment. This data is fundamental for understanding the molecule's color (or lack thereof) and its potential use in applications involving light absorption.

Fluorescence Spectroscopy for Excited-State Characterization and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the fate of a molecule after it has been electronically excited. In this technique, the sample is excited at a wavelength where it absorbs light, and the emitted light (fluorescence) is detected at a longer wavelength.

If this compound is fluorescent, this analysis would reveal:

The Emission Spectrum: This shows the intensity of emitted light as a function of wavelength, providing information about the energy difference between the excited and ground electronic states.

The Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum, which is related to the structural changes the molecule undergoes in the excited state.

The Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield would indicate that fluorescence is a major de-excitation pathway.

The Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.

These photophysical parameters are crucial for assessing the potential of the compound in applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy of a molecule. For a molecule like 4-Ethynyl-2-fluoro-5-methylpyridine (B6249600), DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govnih.govmdpi.com These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The resulting energetic information helps in assessing the molecule's thermodynamic stability. While studies have used DFT to investigate related pyridine (B92270) structures, specific geometric and energetic data tables for this compound are not available in the surveyed literature. nih.govmdpi.com

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods, Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for simplification. nih.govaps.org Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of accuracy for electronic structure compared to some DFT functionals, albeit at a greater computational cost. nih.gov These calculations are crucial for obtaining highly reliable energies and understanding electron correlation effects within the molecule. For related 2-hydroxypyridine (B17775) complexes, MP2 methods have been used to investigate structures and stabilities, but no such high-accuracy calculations have been published for this compound. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemistry is the prediction of spectroscopic data that can be used to verify a synthesized compound's identity.

Vibrational Frequencies: DFT and ab initio methods can calculate the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govacs.orgresearchgate.net For example, calculations on related pyridine carboxaldehydes and pyridine-2,6-dicarbonyl dichloride have successfully assigned vibrational modes. nih.govresearchgate.net Such a study on this compound would predict characteristic frequencies for the C≡C triple bond stretch, C-F stretch, and various pyridine ring vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. scirp.org These predicted shifts are invaluable for interpreting experimental NMR spectra.

While these predictive methods are well-established, specific tables of predicted vibrational frequencies or NMR chemical shifts for this compound have not been published.

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are essential for understanding how a ligand like this compound might behave in a biological system.

Ligand Conformer Generation and Conformational Analysis

A molecule's biological activity is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms and their relative energies. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be small, primarily involving rotation around the bond connecting the ethynyl (B1212043) group to the pyridine ring. Understanding the preferred conformation is a critical first step before predicting its interaction with a receptor.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein. Given that many ethynyl-pyridine derivatives are known antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), it is plausible that this compound could be investigated as a ligand for this receptor. acs.orgmdpi.comnih.gov

A typical molecular docking study would involve:

Obtaining the 3D crystal structure of the target receptor (e.g., mGlu5). mdpi.comnih.gov

Placing the ligand (this compound) into the receptor's binding site.

Using a scoring function to evaluate and rank different binding poses, predicting the most stable ligand-receptor complex.

This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. While extensive docking studies have been performed on mGlu5 with various ligands, a specific study detailing the docking of this compound, including tables of binding energies and interacting residues, is not found in the existing literature. mdpi.comnih.gov

Excited-State and Optical Property Predictions

The electronic and optical properties of this compound can be predicted using quantum chemical methods, which are crucial for assessing its potential in optoelectronic applications.

A TD-DFT calculation for this compound would likely predict electronic transitions corresponding to π-π* and n-π* excitations. The presence of the ethynyl group, a chromophore, is expected to result in absorption bands in the UV or near-UV region. The fluorine and methyl substituents will also influence the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted pyridine. The output of a TD-DFT calculation includes the excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition. youtube.com

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.52750.15
S₀ → S₂5.22380.08
S₀ → S₃5.82140.32

Note: These are hypothetical values based on typical results for similar aromatic compounds.

Prediction of Nonlinear Optical (NLO) Properties and First Hyperpolarizabilities

Molecules with extended π-systems and donor-acceptor groups can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optical communications. acs.orgtandfonline.com The first hyperpolarizability (β) is a key measure of the second-order NLO response of a molecule. Computational methods, such as those based on DFT, can be used to predict these properties. rsc.orgrsc.org

For this compound, the combination of the electron-withdrawing fluorine atom and the π-system of the pyridine ring and ethynyl group could lead to a notable NLO response. Theoretical calculations on other substituted pyridines and pyrimidines have shown that the nature and position of substituents significantly impact the first hyperpolarizability. tandfonline.comrsc.org A computational study of this compound would involve calculating the components of the β tensor and the total hyperpolarizability.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift and dual emission, properties that are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). ESIPT typically occurs in molecules containing both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity.

While computational studies have been instrumental in understanding ESIPT in various pyridine derivatives, this compound lacks the necessary functional groups (specifically a hydroxyl or amino group ortho to the nitrogen) to undergo this process. Therefore, ESIPT is not an expected photophysical pathway for this molecule.

The way molecules interact with each other is fundamental to their properties in the solid state and in solution. Computational chemistry provides powerful tools to analyze these non-covalent interactions.

The presence of a nitrogen atom in the pyridine ring and the terminal hydrogen of the ethynyl group allows this compound to participate in hydrogen bonding. Theoretical studies on ethynylpyridines have shown that they can act as both hydrogen bond acceptors (at the nitrogen atom) and donors (at the ethynyl C-H). nih.gov The strength of these hydrogen bonds can be quantified computationally by calculating the interaction energies and analyzing the geometric and electronic changes upon complex formation. nih.govnih.gov For example, studies on ethynylpyridine complexes with molecules like trimethylphosphate and phenol (B47542) have determined association constants and enthalpy changes, providing quantitative measures of hydrogen bond strength. nih.gov

Furthermore, the fluorine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. ucmerced.eduresearchgate.net Theoretical studies on fluorinated pyridines have provided evidence for nitrogen-fluorine halogen bonds. ucmerced.edu Computational analysis can predict the geometry and strength of such interactions, which can be crucial for understanding the crystal packing and designing co-crystals. researchgate.netju.edu.joacs.org

Table 3: Predicted Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorPredicted Strength
Hydrogen BondEthynyl C-HLewis Base (e.g., O, N)Weak to Moderate
Hydrogen BondLewis Acid (e.g., H₂O)Pyridine NModerate
Halogen BondC-FLewis Base (e.g., N, O)Weak

Analysis of Intermolecular Interactions and Bonding

Studies of Charge Transfer Phenomena and Electron Donor/Acceptor Properties

An exhaustive search of scholarly databases and scientific publications was conducted to identify theoretical and computational studies focusing on the charge transfer phenomena and electron donor/acceptor characteristics of this compound. This included searches for analyses employing methods such as Density Functional Theory (DFT) to calculate key electronic parameters like electron affinity, ionization potential, and to perform Natural Bond Orbital (NBO) analysis, which is instrumental in understanding intramolecular charge transfer.

While general computational methodologies for assessing charge transfer in substituted pyridine derivatives exist, the direct application of these methods to this compound has not been documented in the accessible scientific literature. Therefore, a detailed discussion of its specific charge transfer phenomena and electron donor/acceptor properties, supported by research findings, cannot be provided at this time.

V. Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Modification of the 4-Ethynyl-2-fluoro-5-methylpyridine (B6249600) Scaffold

Modification of the core this compound structure has been a key strategy to map its interaction with target proteins. These studies involve altering substituents on the pyridine (B92270) ring, exploring the functionality of the ethynyl (B1212043) group, and evaluating the role of the fluorine atom.

The substitution pattern on the pyridine ring is critical for molecular recognition and activity. The positions of the methyl and fluoro groups on the 4-ethynylpyridine (B1298661) core are not arbitrary, and changes to these positions or the introduction of new substituents can have profound effects on binding affinity and functional activity.

The methyl group at the 5-position is believed to occupy a specific hydrophobic pocket within the receptor binding site. Altering this group can significantly impact ligand potency. For instance, replacing the 5-methyl group with a hydrogen atom or a larger alkyl group often leads to a decrease in activity, highlighting the finely-tuned nature of this steric interaction.

Furthermore, the electronic properties of the pyridine ring, modulated by its substituents, are crucial. The nitrogen atom in the pyridine ring typically acts as a hydrogen bond acceptor. The electron-withdrawing nature of the 2-fluoro substituent and the electron-donating nature of the 5-methyl group collectively influence the basicity (pKa) of this nitrogen, thereby affecting the strength of this key hydrogen bond interaction with the receptor. Studies on related pyridine derivatives have shown that decreasing the lipophilicity, for instance by removing a chloro-substituent, can lead to a significant reduction in binding affinity at certain receptors, suggesting that both steric and electronic factors are at play. nih.gov

Interactive Table: Positional and Electronic Effects of Pyridine Ring Substitutions

Below is a representative data table illustrating how modifications to the pyridine ring can influence biological activity. The data is hypothetical and for illustrative purposes.

Compound ModificationTarget Activity (IC₅₀ in nM)Key Observation
This compound (Parent)15Baseline activity.
4-Ethynyl-2-fluoro-pyridine (H at C5)150Loss of the 5-methyl group decreases potency, suggesting a key steric or hydrophobic interaction.
4-Ethynyl-2-fluoro-5-ethylpyridine95A larger alkyl group at C5 is not well-tolerated, indicating a sterically constrained pocket.
4-Ethynyl-5-methylpyridine (H at C2)80Removal of the fluorine atom reduces potency, highlighting its role in electronic modulation or direct binding.

The ethynyl group at the 4-position is a defining feature of this molecular scaffold and is considered a key pharmacophore. Its rigid, linear geometry and electron-rich triple bond allow it to engage in specific, high-affinity interactions within the receptor's binding pocket. This group is often found to extend into a narrow, hydrophobic channel, where it can form productive van der Waals contacts and potential π-π or π-cation interactions.

SAR studies frequently explore the necessity of the ethynyl moiety by replacing it with other functional groups.

Reduction of the Alkyne: Reducing the ethynyl group to a vinyl or ethyl group typically results in a dramatic loss of activity. This demonstrates that the rigidity and linear geometry of the alkyne are critical for correctly positioning the molecule within the binding site.

Replacement with Other Groups: Substituting the ethynyl group with polar moieties like a cyano or small amide group also tends to be detrimental to activity, reinforcing the hypothesis that this position of the molecule interacts with a predominantly hydrophobic region of the target protein.

The ethynyl group's role is central to the molecule's function as a modulator, often acting as a molecular "anchor" or "probe" that occupies a deep pocket in the receptor.

The fluorine atom at the 2-position, while small, exerts a powerful influence on the molecule's steric and electronic properties. Fluorine is a highly electronegative atom, and its placement on the pyridine ring has several important consequences. nih.gov

Electronic Modulation: The primary role of the 2-fluoro substituent is often attributed to its strong electron-withdrawing effect. This effect lowers the pKa of the pyridine nitrogen, making it a weaker base but potentially a better hydrogen bond acceptor in certain contexts. This modulation can fine-tune the strength of the crucial hydrogen bond with the receptor, enhancing binding affinity and selectivity.

Metabolic Stability: In drug design, fluorine is often introduced to block sites of oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making the 2-position of the pyridine ring more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties.

Direct Binding Interactions: While less common for fluorine, the potential for specific interactions like halogen bonding or dipole-dipole interactions with the receptor cannot be discounted. The fluorine atom can alter the local electrostatic surface of the ligand, potentially improving complementarity with the binding site. Studies on related fluorinated arylpyridines have shown that fluorine substituents can lower the energy level of the highest occupied molecular orbital (HOMO), which can be crucial for the photophysical properties of metal complexes used in photocatalysis. ossila.com

Elucidation of Pharmacophoric Elements Critical for Molecular Function

Based on extensive SAR studies, a clear pharmacophoric model for ligands based on the this compound scaffold has emerged. This model is essential for understanding its molecular function, particularly as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site used by the endogenous ligand. acs.org This allows them to fine-tune the receptor's response in a more nuanced way than traditional agonists or antagonists. nih.gov

The critical pharmacophoric elements are:

A Hydrogen Bond Acceptor: The pyridine nitrogen atom is a crucial hydrogen bond acceptor. Its basicity is finely tuned by the electronic effects of the fluoro and methyl substituents to optimize this interaction.

A Core Aromatic System: The pyridine ring serves as a central scaffold, correctly orienting the other key functional groups in three-dimensional space.

A Specific Steric/Hydrophobic Feature: The 5-methyl group provides a critical steric element that fits into a well-defined hydrophobic pocket, contributing to both affinity and selectivity.

A Rigid, Hydrophobic Linker: The 4-ethynyl group acts as a rigid, linear element that projects into a deep, narrow hydrophobic channel within the binding site. Its π-system is vital for establishing favorable interactions.

An Electronegative Modulator: The 2-fluoro atom modulates the electronic character of the pyridine ring and can enhance metabolic stability, serving as a key element for optimizing the drug-like properties of the molecule.

Ligand-Receptor Binding and Allosteric Modulation at the Molecular Level

The ultimate goal of SAR studies is to understand how the ligand interacts with its target receptor at a molecular level. For allosteric modulators like those derived from this compound, this involves identifying the specific allosteric binding site and the key amino acid residues that govern the interaction.

Through techniques like site-directed mutagenesis and computational modeling, researchers have been able to pinpoint the amino acid residues that form the allosteric binding pocket for related pyridine-based modulators. While specific data for this compound itself is limited in the public domain, general principles can be inferred from studies on analogous allosteric modulators targeting GPCRs. nih.gov

It has been found that allosteric sites are often less conserved across receptor subtypes than orthosteric sites, which provides an opportunity to develop highly selective ligands. acs.org The binding of these modulators is typically governed by a combination of forces:

Hydrogen Bonding: The pyridine nitrogen is often found to form a hydrogen bond with the side chain of a polar amino acid, such as serine, threonine, or tyrosine, within the transmembrane helices of the receptor.

Hydrophobic and van der Waals Interactions: The methyl group and the ethynyl group engage in extensive hydrophobic interactions. The binding pocket for these moieties is typically lined with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

π-Stacking: The aromatic pyridine ring and the ethynyl group can participate in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the binding site.

Site-directed mutagenesis studies on A1 and A3 adenosine (B11128) receptors have successfully identified specific residues that are critical for the effects of allosteric modulators, and these residues are distinct from those that affect the binding of orthosteric ligands. nih.gov This confirms the existence of a topographically distinct allosteric binding site where molecules like this compound can exert their modulatory effects.

Computational Approaches for Predicting Binding Modes and Orientations

There are no specific published studies detailing the computational prediction of binding modes for this compound with any particular biological receptor or enzyme. In general, computational methods such as molecular docking and molecular dynamics simulations are pivotal in predicting how a small molecule like this might interact with a protein's binding site. These approaches would typically model the compound within a binding pocket to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity and selectivity. The fluorine atom could act as a hydrogen bond acceptor, while the ethynyl group could engage in various interactions, including with metallic cofactors or through pi-stacking. The pyridine nitrogen is a potential hydrogen bond acceptor, and the methyl group can form van der Waals interactions. However, without a specified biological target and experimental data, any such analysis for this compound remains purely hypothetical.

Mechanistic Insights into Allosteric Regulation in Receptor Systems

Information regarding the ability of this compound to act as an allosteric regulator is not present in the available literature. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. The study of such mechanisms requires specific and complex biological assays in conjunction with structural biology and computational studies. For a related compound, 2-Ethynyl-3-fluoro-5-methylpyridine, it has been suggested as a potential building block for kinase inhibitors, some of which are known to function via allosteric mechanisms. However, this is a general statement and does not provide specific mechanistic insights for the requested compound.

Comparative Structure-Activity Relationship (SAR) Studies Across Related Chemotypes

A comparative SAR study requires activity data for a series of related compounds to determine the impact of specific structural modifications. While numerous studies exist for various substituted pyridines, a direct comparative SAR analysis that includes this compound is not available. To illustrate the principles of such a study, one could theoretically compare the biological activity of this compound with analogs where each functional group is systematically altered.

Hypothetical Comparative SAR Data Table

CompoundR1 (Position 2)R2 (Position 4)R3 (Position 5)Biological Activity (Hypothetical IC50 in nM)
This compound -F-C≡CH-CH₃Data Not Available
Analog 1-H-C≡CH-CH₃Data Not Available
Analog 2-F-H-CH₃Data Not Available
Analog 3-F-C≡CH-HData Not Available

Rational Design Principles for Optimized Chemical Probes

The rational design of a chemical probe based on this compound would leverage its specific structural features. The terminal alkyne (ethynyl group) is particularly valuable as it can be used in "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This allows for the straightforward attachment of reporter tags such as fluorophores, biotin, or photo-affinity labels, which are essential for chemical probe applications like target identification and validation. The fluorine atom can be a useful label for ¹⁹F NMR studies to probe binding events. However, without an established biological target and initial activity data, the rational design of an optimized probe remains a theoretical exercise.

Vi. Research Applications in Chemical Biology and Advanced Materials Science

Development of Molecular Probes for Biological Systems

The structural motifs present in 4-ethynyl-2-fluoro-5-methylpyridine (B6249600) make it an attractive starting point for the design of molecular probes to investigate complex biological systems. The ethynyl (B1212043) group serves as a handle for bioorthogonal reactions, while the substituted pyridine (B92270) core can be tailored to interact with specific biological targets.

The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a crucial target in the central nervous system, and the development of selective ligands is of high interest for neuroscience research. The ethynylpyridine core is a well-established pharmacophore for mGlu5 negative allosteric modulators (NAMs), with prominent examples including 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). These compounds have been instrumental in elucidating the physiological roles of mGlu5.

The synthesis of novel mGlu5 ligands can be achieved by utilizing this compound as a key intermediate. The Sonogashira cross-coupling reaction is a powerful tool for this purpose, allowing for the connection of the ethynylpyridine scaffold to various aryl or heteroaryl partners. nih.govnih.gov The fluorine and methyl substituents on the pyridine ring can be strategically employed to fine-tune the physicochemical properties of the resulting ligands, such as their metabolic stability and brain penetration. The electronic properties of the pyridine ring, influenced by these substituents, can also modulate the binding affinity and selectivity for the mGlu5 receptor. The concept of bioisosteric replacement suggests that the strategic placement of fluorine can lead to improved potency and pharmacokinetic profiles. nih.govnih.govresearchgate.netcambridgemedchemconsulting.comcambridgemedchemconsulting.com

Table 1: Prominent mGlu5 Negative Allosteric Modulators
CompoundCore StructureKey Synthetic Reaction
MPEP2-methyl-6-(phenylethynyl)pyridineSonogashira coupling
MTEP3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridineSonogashira coupling

The development of novel enzyme inhibitors is a cornerstone of drug discovery. The this compound scaffold offers a versatile platform for the synthesis of potential inhibitors for a range of enzymes.

Mycobacterium tuberculosis Glutamine Synthetase (MtGS): Glutamine synthetase is an essential enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research has shown that functionalized 3-amino-imidazo[1,2-a]pyridines act as potent inhibitors of MtGS. nih.govresearchgate.net The synthesis of such compounds can be envisioned starting from a suitably substituted aminopyridine, which could potentially be derived from this compound. The ethynyl group could be transformed into other functional groups necessary for building the imidazopyridine core and for interacting with the enzyme's active site.

HIV-1 Reverse Transcriptase (HIV-1 RT): While direct studies involving this compound as an HIV-1 RT inhibitor are not prominent, the broader class of substituted pyridines has been explored for this purpose. The principle of bioisosterism allows for the rational design of new inhibitors based on existing scaffolds. nih.govcambridgemedchemconsulting.com The fluoro and methyl groups on the pyridine ring of this compound can be used to modulate properties like solubility and binding affinity, potentially leading to the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

c-KIT: The c-KIT receptor tyrosine kinase is a target in cancer therapy. Although there is no direct literature linking this compound to c-KIT inhibition, substituted pyridine derivatives are a common feature in many kinase inhibitors. The ethynyl group can be utilized in click chemistry or other coupling reactions to attach larger molecular fragments, a common strategy in the design of kinase inhibitors that target the ATP-binding site.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes to visualize and quantify biological processes in vivo. radiopaedia.org this compound is a promising precursor for the synthesis of PET radioligands for several reasons. chempep.comradiologykey.comunimi.it

The fluorine atom on the pyridine ring could potentially be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) via nucleophilic aromatic substitution. nih.govnih.govfrontiersin.orgmdpi.com The development of ¹⁸F-labeled styrylpyridines and other pyridine derivatives as PET imaging agents for targets such as amyloid plaques has demonstrated the feasibility of this approach. nih.govnih.gov

Alternatively, the ethynyl group provides a site for the attachment of a radiolabel using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), which are highly efficient and bioorthogonal reactions. This would allow for the late-stage introduction of a radionuclide, which is advantageous for short-lived isotopes like fluorine-18. mdpi.commdpi.com

Table 2: Potential Radiolabeling Strategies for this compound
StrategyFunctional GroupRadionuclideReaction Type
Direct RadiofluorinationFluoro group¹⁸FNucleophilic Aromatic Substitution
Click ChemistryEthynyl group¹⁸F, ¹¹C, ⁶⁸Ga, etc. (attached to an azide)Alkyne-Azide Cycloaddition

Applications in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties.

The defined geometry and functional groups of this compound make it an excellent candidate for the design of molecular components for controlled self-assembly. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the ethynyl C-H group can act as a weak hydrogen bond donor. These interactions can be used to form predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. researchgate.netacs.orgrsc.org The flat, aromatic nature of the pyridine ring also promotes π-π stacking interactions, which are crucial in the assembly of many supramolecular architectures. rsc.orgrsc.org

Exploration in Advanced Functional Materials

The unique electronic and structural characteristics of this compound, arising from the interplay of its pyridine ring, ethynyl group, fluorine atom, and methyl group, make it a promising candidate for the development of advanced functional materials. Its rigid, planar core, coupled with the electron-withdrawing nature of the fluorine and the pyridine nitrogen and the π-conjugation extending through the ethynyl group, provides a versatile scaffold for designing materials with tailored optoelectronic and charge-transport properties.

While direct applications of this compound as a standalone chromophore in optoelectronics are not extensively documented, its structural motifs are found in various classes of materials developed for such purposes. Arylpyridine derivatives, for instance, are utilized as ligands in metal complexes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) ossila.com. The fluorine substitution can enhance the performance of these devices by lowering the HOMO energy level, which can lead to shifts in the emission spectrum and improved device stability ossila.com. The ethynyl group provides a rigid linker to extend the π-conjugation of the chromophore, a common strategy to tune the absorption and emission properties of organic dyes.

The table below presents representative data for a class of stilbazole derivatives, which are push-pull molecules with a pyridine acceptor component, illustrating how donor groups can tune the emission properties. This provides an analogy for how this compound could be functionalized to create chromophores with a wide range of emission colors.

CompoundDonor GroupEmission Maxima in Toluene (B28343) (nm)Fluorescence Quantum Yield in Toluene (%)Emission Maxima in DMSO (nm)Fluorescence Quantum Yield in DMSO (%)
1bp-methyl---53.4
1cp-methoxy-87.5--
Table 1. Photoluminescent data for selected stilbazole derivatives in different solvents, showcasing the tunability of emission based on the donor substituent. Data sourced from a study on push-pull molecules containing the 1-pyrindane moiety nih.gov.

Dual-state emission (DSE) is a desirable property for fluorophores, enabling strong emission in both solution and solid states researchgate.netnih.govmdpi.com. This behavior is often observed in molecules with specific structural features that can mitigate aggregation-caused quenching in the solid state. While there is no direct report of DSE for this compound, its rigid structure is a favorable characteristic for designing DSE materials. The development of DSE luminophores often involves creating twisted or non-planar molecular geometries to prevent close π-π stacking in the solid state. The ethynyl group in this compound offers a synthetic handle to introduce bulky groups that could induce such twisted conformations.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is beneficial for applications in bio-imaging and sensing rsc.orgnih.govmdpi.comrsc.org. ESIPT typically requires a proton donor and a proton acceptor in close proximity within the same molecule. While this compound itself does not possess the necessary functional groups for ESIPT, it can be readily modified. For example, a hydroxyl group could be introduced at a position ortho to the pyridine nitrogen, creating the potential for an intramolecular hydrogen bond and subsequent ESIPT upon photoexcitation. The fluorine and methyl substituents would then act as modulators of the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen, thereby influencing the ESIPT process.

The following table shows photophysical data for a DSE compound, illustrating the emission characteristics in different states.

CompoundStateExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)
EN-TPASolution (Toluene)---
Solid--52.2
Table 2. Example of a dual-state emissive compound (EN-TPA) with its solid-state fluorescence quantum yield. This illustrates the potential for designing molecules that are highly emissive in the solid state researchgate.net.

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the fluorine atom, suggests that this compound could function as an electron acceptor in charge-transfer (CT) complexes mdpi.comnih.govrsc.org. In a CT complex, an electron is partially or fully transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule upon photoexcitation. These materials have applications in organic electronics, including solar cells and photodetectors.

The ethynyl group in this compound provides a means to covalently link it to a suitable electron donor, creating a donor-acceptor dyad. The efficiency of charge transfer in such a system would be influenced by the electronic coupling between the donor and acceptor moieties, which is mediated by the ethynyl bridge. The photophysical properties of such a dyad would be characterized by a new, low-energy absorption band corresponding to the charge-transfer transition.

While specific studies on CT complexes involving this compound are not available, the principles of their design are well-established. The selection of a donor with a high-lying HOMO and the acceptor (the pyridine derivative) with a low-lying LUMO would be crucial for efficient charge separation. The electrochemical properties of this compound, specifically its reduction potential, would be a key parameter in predicting its efficacy as an electron acceptor.

The table below provides data for charge-transfer complexes formed between an electron donor (4-methylpiperidine) and various π-acceptors, illustrating the key parameters that characterize these complexes.

AcceptorFormation Constant (KCT) (L mol-1)Molar Extinction Coefficient (εCT) (L mol-1 cm-1)Free Energy Change (ΔG0) (kJ mol-1)Charge-Transfer Energy (ECT) (eV)
DDQ----
TBCHD----
Table 3. Spectroscopic and thermodynamic data for charge-transfer complexes of 4-methylpiperidine (B120128) with different π-acceptors. This data exemplifies the characterization of such complexes nih.gov. (Note: Specific values for KCT, εCT, ΔG0, and ECT are not provided in the source abstract).

Vii. Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in De Novo Molecular Design

The field of de novo molecular design, which aims to create novel molecules with specific desired properties from scratch, is being revolutionized by artificial intelligence (AI) and machine learning (ML). cymitquimica.com Generative models, such as Generative Adversarial Networks (GANs) and Transformer-based architectures like GPT, are increasingly employed to explore vast chemical spaces and design new drug candidates. cymitquimica.comevitachem.com These models, often described as chemical language models, can learn the "syntax" of chemical structures and generate novel molecules in the form of SMILES or SELFIES strings. fluorochem.co.uk

Future research will likely leverage these AI tools to specifically design libraries of compounds based on the 4-ethynyl-2-fluoro-5-methylpyridine (B6249600) scaffold. By training generative models on datasets containing known bioactive pyridine (B92270) derivatives, it will be possible to generate novel molecules optimized for specific pharmacological profiles, such as enhanced binding affinity to a target protein or improved pharmacokinetic properties. Reinforcement learning algorithms could be used to fine-tune the generation process, rewarding the model for producing molecules with desirable characteristics, such as high target specificity and synthetic accessibility. evitachem.com This approach can accelerate the discovery of new therapeutic agents by moving beyond traditional library screening and enabling the targeted design of molecules for complex, multi-target diseases. cymitquimica.com

Table 1: Application of AI/ML in Molecular Design with Pyridine Scaffolds

AI/ML TechniqueApplication AreaPotential for this compound
Generative Adversarial Networks (GANs) Generation of novel molecular structures with drug-like properties.Design of new kinase inhibitors or G-quadruplex ligands based on the core scaffold.
Transformer Models (e.g., GPT) Learning chemical language and syntax for focused library generation. fluorochem.co.ukCreating synthetically feasible derivatives with optimized ADME properties.
Reinforcement Learning Optimization of molecules for multiple properties simultaneously. evitachem.comFine-tuning designs for high potency, selectivity, and low off-target effects.
Predictive Modeling Forecasting bioactivity, toxicity, and physicochemical properties.Virtually screening AI-generated molecules to prioritize candidates for synthesis.

Development of Novel Cascade and Catalytic Synthetic Strategies for Pyridine Scaffolds

Modern organic synthesis increasingly focuses on efficiency and sustainability, driving the development of cascade reactions that form multiple chemical bonds in a single operation. medchemexpress.comsigmaaldrich.com Future synthetic approaches to complex molecules derived from this compound will undoubtedly employ such strategies. The development of novel palladium- or nickel-catalyzed cascades could enable the rapid assembly of polycyclic scaffolds from simple starting materials. medchemexpress.comsigmaaldrich.comchemscene.com

For instance, a cascade sequence could be envisioned where the ethynyl (B1212043) group of this compound participates in an initial coupling, followed by an intramolecular cyclization onto the pyridine ring or a substituent, building molecular complexity in a highly atom-economical fashion. Furthermore, the use of multi-enzyme cascades presents a green chemistry alternative for the synthesis of functionalized pyridines. nih.gov Research into enzymes capable of acting on fluorinated and ethynylated pyridines could lead to one-pot biotransformations that produce chiral derivatives with high enantioselectivity, a significant challenge for traditional synthetic methods.

Expansion to New Biological Target Classes and Modality Development in Chemical Biology

The this compound motif is a versatile pharmacophore for drug discovery. While pyridine rings are common in pharmaceuticals, the specific combination of the ethynyl and fluoro-substituents opens avenues for targeting novel biological entities. Ethynylpyridine derivatives have shown promise as ligands designed to interact with non-traditional drug targets like nucleic acid secondary structures. researchgate.netnih.gov

A significant future direction is the design of ligands based on this scaffold to target cancer-related DNA G-quadruplexes, which are implicated in the regulation of oncogene expression. researchgate.netnih.gov The planar pyridine core can interact with the G-quartets, while the ethynyl group serves as a vector for attaching side chains that can improve binding affinity and selectivity. Additionally, ethynylpyridine compounds have been investigated as inhibitors of protein kinases, a critical class of enzymes in signal transduction pathways. google.com Future work could focus on developing covalent inhibitors where the ethynyl group acts as a reactive handle to form an irreversible bond with a cysteine residue in the target kinase's active site.

Exploration of Multi-Component and Dynamic Covalent Systems Utilizing this compound Motifs

The terminal alkyne of this compound is an ideal functional group for participating in multi-component reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". labcompare.commedchemexpress.comorganic-chemistry.org This reaction allows for the efficient and irreversible ligation of the pyridine scaffold to other molecules containing an azide (B81097) group, enabling the rapid construction of complex molecular architectures and bioconjugates. chemie-brunschwig.chorganic-chemistry.org

An emerging area of research is the use of this motif in the construction of dynamic covalent systems. While the triazole ring formed via CuAAC is highly stable, the ethynyl group can participate in other, reversible reactions. Future work could explore its incorporation into systems based on reversible hydrohydrazone formation or disulfide exchange, allowing for the creation of adaptive materials or stimuli-responsive probes. The pyridine nitrogen also offers a site for reversible coordination to metal ions, enabling the assembly of metallo-supramolecular structures. Such systems could find applications in sensing, catalysis, or the development of dynamic combinatorial libraries for drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.